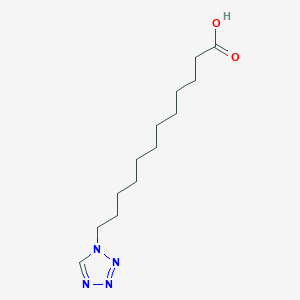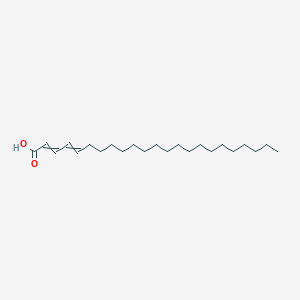
Tricosa-2,4-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricosa-2,4-dienoic acid is a long-chain fatty acid with a unique structure characterized by two conjugated double bonds at positions 2 and 4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tricosa-2,4-dienoic acid typically involves the use of palladium-catalyzed alkenylation (Negishi coupling) using ethyl (E)- and (Z)-β-bromoacrylates . This method allows for the preparation of the compound with high isomeric purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to ensure high yield and purity, making the process efficient for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions: Tricosa-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine or chlorine in an organic solvent.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated fatty acids.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Tricosa-2,4-dienoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in cell membrane structure and function.
Industry: Used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of tricosa-2,4-dienoic acid involves its interaction with various molecular targets and pathways. The compound can integrate into cell membranes, affecting their fluidity and function. It may also interact with enzymes involved in fatty acid metabolism, influencing cellular processes.
Comparaison Avec Des Composés Similaires
- (5Z,9Z)-icosa-5,9-dienoic acid
- (5Z,9Z)-tricosa-5,9-dienoic acid
- (5Z,9Z)-tetracosa-5,9-dienoic acid
- (5Z,9Z)-hexacosa-5,9-dienoic acid
Uniqueness: Tricosa-2,4-dienoic acid is unique due to its specific double bond positions, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Propriétés
Numéro CAS |
116127-14-1 |
|---|---|
Formule moléculaire |
C23H42O2 |
Poids moléculaire |
350.6 g/mol |
Nom IUPAC |
tricosa-2,4-dienoic acid |
InChI |
InChI=1S/C23H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h19-22H,2-18H2,1H3,(H,24,25) |
Clé InChI |
MWRGUWJGLXWAPC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC=CC=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-2-phenyloctahydrofuro[3,2-b]pyridine](/img/structure/B14296008.png)
![6-[(4-Aminobutyl)(propyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14296025.png)
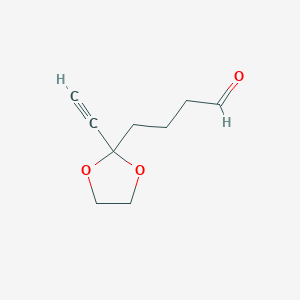
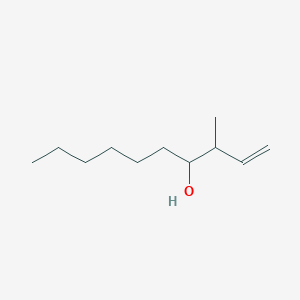
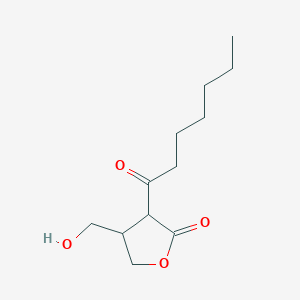

![1-(Hexadecyloxy)-3-{[2-(2-hydroxyethoxy)ethyl]amino}propan-2-ol](/img/structure/B14296053.png)
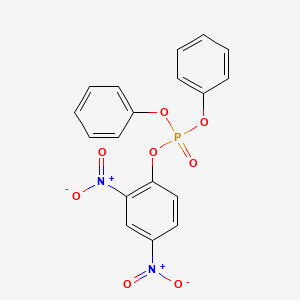
![6-(Chloromethyl)-1,5-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B14296062.png)

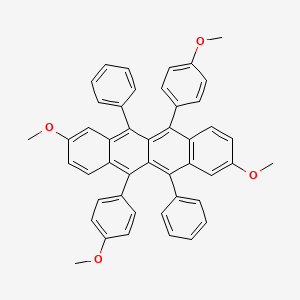
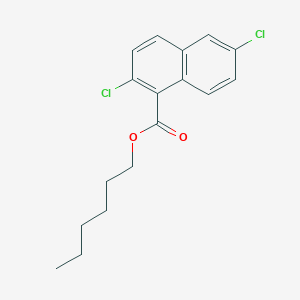
![{2,5-Bis[(propan-2-yl)oxy]-2,5-dihydrofuran-2-yl}methanol](/img/structure/B14296080.png)
